molecular formula C16H12N4 B8287209 N-phenyl-9H-pyrimido[4,5-b]indol-4-amine

N-phenyl-9H-pyrimido[4,5-b]indol-4-amine

Cat. No. B8287209
M. Wt: 260.29 g/mol
InChI Key: RNCCWYOKKBCIPY-UHFFFAOYSA-N
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Patent
US06596726B1

Procedure details

4-Chloroindolo[2,3-d]pyrimidine hydrochloride (R. G. Glushkov et. al., Khim.-Farm. Zh., 1967, 1(9), 25-32) (240 mg, 1 mmol) and aniline (0.27 mL, 3 mmol) in ethanol (1 mL) are heated under reflux for 6 h. The solvent is evaporated under reduced pressure, and the residue triturated with EtOAc to afford a tan powder which is filtered, and washed with cold ethanol. Recrystallization from acetone/pet. ether gives 4-anilinoindolo[2,3-d]pyrimidine (49 mg, 19%). 1H NMR (DMSO) δ1H, s), 8.84 (1H, s), 8.43 (1H, s), 8.37 (1H, d, J=8.0 Hz), 7.74 (2H, d, J=7.7 Hz), 7.52-7.08 (6H, m).
Name
4-Chloroindolo[2,3-d]pyrimidine hydrochloride
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl[C:3]1[C:4]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][C:5]=2[N:6]=[CH:7][N:8]=1.[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C(O)C>[NH:16]([C:3]1[C:4]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][C:5]=2[N:6]=[CH:7][N:8]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1|

Inputs

Step One
Name
4-Chloroindolo[2,3-d]pyrimidine hydrochloride
Quantity
240 mg
Type
reactant
Smiles
Cl.ClC=1C2=C(N=CN1)NC1=CC=CC=C12
Name
Quantity
0.27 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue triturated with EtOAc
CUSTOM
Type
CUSTOM
Details
to afford a tan powder which
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetone/pet. ether

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C=1C2=C(N=CN1)NC1=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 49 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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